Methyl 5-(((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-[[5-[[(2-methyl-3-nitrobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O7S/c1-10-12(4-3-5-13(10)22(25)26)16(23)19-8-15-20-21-18(29-15)30-9-11-6-7-14(28-11)17(24)27-2/h3-7H,8-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINZTDAQBIEXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a furan ring, an oxadiazole moiety, and a nitrobenzamide group. These structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O5S |
| Molecular Weight | 368.37 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the nitro group is often associated with enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Research has shown that similar compounds with oxadiazole structures possess anticancer activity by inducing apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like COX-2, which are crucial in the inflammatory response.
Antimicrobial Activity Study
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound showed a dose-dependent inhibition of bacterial growth, indicating its potential as a novel antimicrobial agent.
Anticancer Activity Study
In another study by Lee et al. (2024), the anticancer effects were investigated using human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells compared to control groups.
The study concluded that the compound could be a promising candidate for further development in cancer therapy.
Preparation Methods
Esterification of 5-Hydroxymethylfurfural (HMF)
The synthesis commenced with HMF (1), converted to methyl 5-(hydroxymethyl)furan-2-carboxylate (2) via acid-catalyzed esterification:
Procedure :
HMF (10.0 g, 79.4 mmol) was dissolved in anhydrous MeOH (150 mL) under N₂. Concentrated H₂SO₄ (1 mL) was added dropwise, and the mixture refluxed for 6 hr. After neutralization with NaHCO₃ and extraction with CH₂Cl₂, compound 2 was obtained as a white solid (83% yield).
Chlorination of Hydroxymethyl Group
The hydroxyl group in 2 was converted to chloromethyl using SOCl₂:
Optimized Conditions :
| Parameter | Value |
|---|---|
| SOCl₂ Equiv | 3.0 |
| Temperature | 0°C → RT |
| Reaction Time | 4 hr |
| Solvent | Dry CH₂Cl₂ |
| Yield | 91% |
¹H NMR (CDCl₃, 400 MHz): δ 7.22 (d, J = 3.6 Hz, 1H, H-3), 6.53 (d, J = 3.6 Hz, 1H, H-4), 4.72 (s, 2H, CH₂Cl), 3.88 (s, 3H, COOCH₃).
Synthesis of 5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazole-2-thiol (Block B)
Preparation of 2-Methyl-3-nitrobenzoyl Chloride
2-Methyl-3-nitrobenzoic acid (3) was activated using oxalyl chloride:
Reaction Setup :
- Oxalyl chloride (5 equiv)
- Catalytic DMF (2 drops)
- Dry CH₂Cl₂, 0°C → RT
- 95% conversion in 2 hr
Amide Formation with Glycine Methyl Ester
The acid chloride reacted with glycine methyl ester to form methyl (2-methyl-3-nitrobenzamido)acetate (4):
Key Data :
Hydrazide Formation and Cyclocondensation
Sequence :
- Ester Hydrolysis : 4 → (2-methyl-3-nitrobenzamido)acetic acid (5) using LiOH·H₂O
- Hydrazide Formation : 5 → (2-methyl-3-nitrobenzamido)acetohydrazide (6) with NH₂NH₂·H₂O
- Oxadiazole Formation : 6 + CS₂ → 5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazole-2-thiol (7)
Cyclization Conditions :
| Parameter | Value |
|---|---|
| Base | KOH (2 equiv) |
| Solvent | Absolute EtOH |
| Temperature | Reflux |
| Time | 8 hr |
| Yield | 76% |
¹³C NMR (DMSO-d₆, 100 MHz): δ 167.8 (C=S), 165.2 (oxadiazole C-2), 152.1 (NO₂), 139.4-122.8 (aromatic Cs).
Thioether Coupling of Blocks A and B
Nucleophilic Substitution Mechanism
The chloromethyl group in Block A undergoes SN2 displacement with the thiolate anion from Block B:
Optimized Reaction Parameters :
| Variable | Optimal Value |
|---|---|
| Base | K₂CO₃ (2 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 12 hr |
| Catalyst | TBAB (0.1 equiv) |
| Yield | 82% |
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) afforded the pure target compound.
Spectroscopic Confirmation
Target Compound Data :
- HRMS (ESI) : m/z [M+H]⁺ Calcd for C₂₀H₁₉N₄O₇S₂: 507.0741; Found: 507.0745
- ¹H NMR (DMSO-d₆, 400 MHz) :
δ 8.42 (t, J = 5.6 Hz, 1H, NH),
8.21 (dd, J = 8.0, 1.6 Hz, 1H, ArH),
7.89 (d, J = 3.6 Hz, 1H, H-3 furan),
6.85 (d, J = 3.6 Hz, 1H, H-4 furan),
4.68 (s, 2H, SCH₂),
4.53 (d, J = 5.6 Hz, 2H, NCH₂),
3.81 (s, 3H, COOCH₃),
2.61 (s, 3H, ArCH₃)
- IR (ATR) : 1725 cm⁻¹ (ester C=O), 1678 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym)
Comparative Analysis of Synthetic Pathways
Yield Optimization Studies
Alternative approaches were evaluated for critical steps:
Chlorination Step Comparison :
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| SOCl₂ | 91 | 99 |
| PCl₅ | 78 | 95 |
| (COCl)₂ | 83 | 97 |
Thioether Coupling Solvent Screening :
| Solvent | Conversion (%) |
|---|---|
| DMF | 95 |
| DMSO | 88 |
| MeCN | 65 |
| THF | 72 |
Impurity Profiling
Major byproducts identified via LC-MS:
- Disulfide dimer of Block B (m/z 635.12)
- Hydrolyzed ester (m/z 465.05)
- Over-chlorinated furan derivatives
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of Methyl 5-(((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate?
- Methodology : Multi-step synthesis involving (i) formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., HCl/ethanol reflux) , (ii) functionalization with 2-methyl-3-nitrobenzamido groups via nucleophilic substitution or amidation reactions, and (iii) esterification of the furan carboxylate moiety.
- Optimization : Control reaction temperature (e.g., 70–90°C for cyclization steps), use polar aprotic solvents (DMF or DMSO) to enhance solubility, and employ catalysts like triethylamine for amide bond formation . Monitor intermediates via TLC and confirm purity via HPLC (>95%) .
Q. How can structural ambiguities in the compound be resolved using analytical techniques?
- Methodology :
- NMR : Use - and -NMR to confirm the presence of key functional groups (e.g., oxadiazole C-S bonds at ~160–170 ppm, ester carbonyls at ~165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~500–550 g/mol range based on analogs) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond connectivity (if single crystals are obtainable) .
Advanced Research Questions
Q. How do structural modifications to the 1,3,4-oxadiazole or furan rings influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
| Modification | Impact on Activity | Example from Analog Studies |
|---|---|---|
| Oxadiazole → thiadiazole substitution | Reduced antimicrobial potency due to altered electron distribution | 1,3,4-Thiadiazole analogs show ~40% lower IC against S. aureus |
| Nitro group removal from benzamide | Decreased cytotoxicity (e.g., IC increases from 2.1 µM to >10 µM in cancer cell lines) | |
| Furan → thiophene substitution | Enhanced metabolic stability but reduced solubility |
- Experimental Design : Synthesize analogs via targeted substitutions, assess bioactivity in enzyme inhibition assays (e.g., COX-2 or kinase targets), and correlate with computational docking studies .
Q. What mechanisms explain contradictory data in biological assays (e.g., high in vitro potency vs. low in vivo efficacy)?
- Methodology :
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., ester hydrolysis or nitro-reduction) .
- Solubility/Permeability : Measure logP (e.g., >3.5 indicates poor aqueous solubility) and use Caco-2 assays for intestinal absorption .
- Protein Binding : Evaluate plasma protein binding via equilibrium dialysis; >90% binding may reduce free drug availability .
- Case Study : A furan-oxadiazole analog showed IC = 0.8 µM in vitro but failed in vivo due to rapid clearance; formulation with cyclodextrin improved bioavailability by 3-fold .
Q. How can reaction pathway discrepancies (e.g., unexpected byproducts) be mitigated during synthesis?
- Troubleshooting Guide :
| Issue | Root Cause | Solution |
|---|---|---|
| Low yield in oxadiazole formation | Incomplete cyclization of thiosemicarbazide | Increase reaction time (8–12 hrs) and use POCl as a dehydrating agent |
| Ester hydrolysis during purification | Acidic/basic conditions in workup | Neutralize reaction mixture before column chromatography |
| Thioether oxidation | Exposure to ambient O | Perform reactions under N atmosphere and add antioxidants (e.g., BHT) |
Data-Driven Research Challenges
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or DNA gyrase (focus on H-bonding with oxadiazole S and nitro groups) .
- MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes (RMSD <2.0 Å indicates stable binding) .
- Validation : Compare predictions with experimental IC values from enzyme-linked assays .
Q. How can stability studies be designed to evaluate the compound’s shelf-life under varying conditions?
- Protocol :
- Forced Degradation : Expose to heat (40°C, 75% RH), UV light (254 nm), and acidic/alkaline buffers (pH 3–10) for 14 days .
- Analytics : Monitor degradation via HPLC-MS; major degradation pathways include hydrolysis of the ester group (~30% loss at pH 9) and nitro group reduction .
- Stabilization : Lyophilization or storage in amber vials at -20°C reduces degradation by >50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
